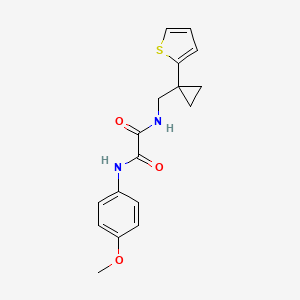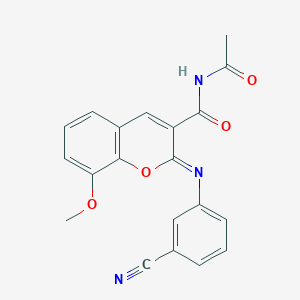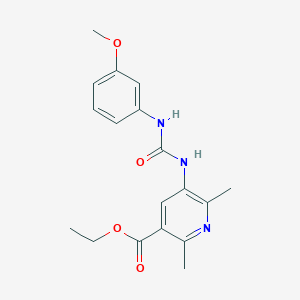
N1-(4-methoxyphenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(4-methoxyphenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide, also known as MOTP, is a chemical compound that has been studied for its potential use in scientific research. It is a synthetic compound that has been synthesized using various methods, and has been found to have several potential applications in the field of biochemistry and pharmacology.
Mecanismo De Acción
N1-(4-methoxyphenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide has been found to act as a ligand for certain G protein-coupled receptors, including the cannabinoid receptor CB1 and the orphan receptor GPR55. It has also been found to inhibit the activity of certain enzymes, including fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). These actions may contribute to its potential therapeutic effects in the treatment of various diseases, including pain, inflammation, and anxiety.
Biochemical and Physiological Effects:
N1-(4-methoxyphenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide has been found to have several biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of pain and inflammation, and the regulation of appetite and metabolism. It has also been found to have potential anti-cancer effects, although further research is needed to fully understand its mechanisms of action and potential therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N1-(4-methoxyphenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide has several advantages for use in lab experiments, including its synthetic accessibility, high potency, and selectivity for certain receptors and enzymes. However, it also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanisms of action and potential therapeutic applications.
Direcciones Futuras
There are several future directions for research on N1-(4-methoxyphenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide, including the development of more selective ligands for certain receptors and enzymes, the investigation of its potential therapeutic applications in the treatment of various diseases, and the exploration of its potential as a tool for studying the mechanisms of action of certain receptors and enzymes. Further research is needed to fully understand the potential of N1-(4-methoxyphenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide and its derivatives in the field of biochemistry and pharmacology.
Métodos De Síntesis
N1-(4-methoxyphenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide can be synthesized using various methods, including the reaction of 4-methoxyaniline with 2-bromo-1-(thiophen-2-yl)cyclopropane, followed by the reaction with oxalyl chloride in the presence of triethylamine. Another method involves the reaction of 4-methoxyaniline with 1-(thiophen-2-yl)cyclopropanemethanol, followed by the reaction with oxalyl chloride in the presence of triethylamine.
Aplicaciones Científicas De Investigación
N1-(4-methoxyphenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide has been studied for its potential use in scientific research, particularly in the field of biochemistry and pharmacology. It has been found to have several potential applications, including as a ligand for G protein-coupled receptors, as a potential therapeutic agent for the treatment of various diseases, and as a tool for studying the mechanism of action of certain receptors and enzymes.
Propiedades
IUPAC Name |
N'-(4-methoxyphenyl)-N-[(1-thiophen-2-ylcyclopropyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-22-13-6-4-12(5-7-13)19-16(21)15(20)18-11-17(8-9-17)14-3-2-10-23-14/h2-7,10H,8-9,11H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMLPIHUWAXHDQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=O)NCC2(CC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-methoxyphenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-[(Benzyloxy)methyl]-4-(cyclohexylcarbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B2790185.png)


![N-cyclohexyl-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2790188.png)

![2-Benzamido-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2790192.png)
![5-Fluoro-2-[4-(hydroxymethyl)piperidin-1-yl]benzaldehyde hydrochloride](/img/structure/B2790194.png)

![1-(3,4-dimethylphenyl)-N-({5-[(4-methylpiperidin-1-yl)sulfonyl]-2-thienyl}methyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2790198.png)
![N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2790200.png)

![7-(3,5-dimethyl-1H-pyrazol-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2790203.png)
